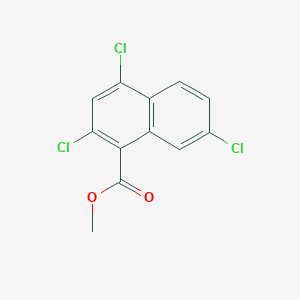

Methyl 2,4,7-trichloro-1-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7Cl3O2 |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

methyl 2,4,7-trichloronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H7Cl3O2/c1-17-12(16)11-8-4-6(13)2-3-7(8)9(14)5-10(11)15/h2-5H,1H3 |

InChI Key |

GKEKBIBPIBBNRL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C2=C1C=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Investigations into the Chemical Reactivity and Transformation Mechanisms of Methyl 2,4,7 Trichloro 1 Naphthoate

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System

The naphthalene ring of Methyl 2,4,7-trichloro-1-naphthoate is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the three chlorine atoms and the carbonyl group of the ester. libretexts.org These substituents decrease the electron density of the aromatic system, making it less susceptible to attack by electrophiles. libretexts.org

The directing effects of the substituents play a crucial role in determining the position of any potential substitution. The ester group at C1 and the chlorine atoms at C2, C4, and C7 are all deactivating. libretexts.orgyoutube.com Generally, halogens are ortho-, para-directing deactivators, while the ester group is a meta-director. libretexts.orgyoutube.com However, the combined influence of these groups, along with the inherent reactivity differences between the alpha and beta positions of the naphthalene core, leads to a complex substitution pattern. The positions most susceptible to electrophilic attack would be those least deactivated by the collective electron-withdrawing effects. Given the substitution pattern, the remaining open positions on the naphthalene ring are C3, C5, C6, and C8. Predicting the major product of an electrophilic substitution reaction would require a detailed analysis of the resonance and inductive effects of the existing substituents.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For a heavily substituted and deactivated system like this compound, forcing conditions, such as the use of strong Lewis acid catalysts and high temperatures, would likely be required to facilitate such reactions. wikipedia.org

Nucleophilic Substitution Reactions at the Ester and Chlorinated Centers

The presence of both an ester and chlorinated aromatic centers in this compound allows for various nucleophilic substitution reactions.

The ester group is susceptible to nucleophilic acyl substitution. This can involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the displacement of the methoxy (B1213986) group. Such reactions are fundamental to the interconversion of carboxylic acid derivatives.

The chlorine atoms attached to the naphthalene ring can undergo nucleophilic aromatic substitution (SNAr). However, SNAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the chlorine atoms are on an already electron-deficient ring, which can facilitate nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of substitution would depend on the position of the chlorine atom and the strength of the nucleophile.

Hydrolysis and Transesterification Pathways of this compound

The methyl ester functionality of this compound can be readily transformed through hydrolysis and transesterification reactions.

Hydrolysis is the cleavage of the ester bond by water, which can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that involves heating the ester with a strong base, such as sodium hydroxide (B78521). chemguide.co.uksavemyexams.com The reaction yields the corresponding carboxylate salt and methanol (B129727). savemyexams.com This method is generally more efficient than acid-catalyzed hydrolysis because the final deprotonation of the carboxylic acid drives the equilibrium towards the products. chemguide.co.uk

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base. For this compound, this would involve reacting it with a different alcohol (R'OH) to form a new ester and methanol. This process is typically an equilibrium reaction, and an excess of the new alcohol is often used to drive the reaction to completion. organic-chemistry.org

The table below summarizes the expected products of hydrolysis and a representative transesterification reaction.

| Reaction | Reagents | Products |

| Acid-catalyzed Hydrolysis | H₂O, H⁺ catalyst | 2,4,7-trichloro-1-naphthoic acid, Methanol |

| Base-catalyzed Hydrolysis | NaOH, H₂O | Sodium 2,4,7-trichloro-1-naphthoate, Methanol |

| Transesterification | Ethanol (excess), H⁺ or base catalyst | Ethyl 2,4,7-trichloro-1-naphthoate, Methanol |

Advanced Functional Group Interconversions of the Methyl Ester Moiety

The methyl ester group of this compound can be converted into a variety of other functional groups, significantly expanding its synthetic utility. vanderbilt.edufiveable.meyoutube.com

Some key transformations include:

Reduction to an Aldehyde: The ester can be selectively reduced to the corresponding aldehyde using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. fiveable.me

Reduction to a Primary Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (2,4,7-trichloro-1-naphthalenyl)methanol. fiveable.me

Conversion to an Amide: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively. This reaction is often driven by heating.

Grignard Reaction: The ester can react with two equivalents of a Grignard reagent (R'MgX) to form a tertiary alcohol. The first equivalent adds to the carbonyl group, and the second adds to the resulting ketone intermediate.

The following table illustrates some of these potential interconversions.

| Desired Functional Group | Reagent(s) | Product |

| Aldehyde | 1. DIBAL-H, -78 °C; 2. H₂O | 2,4,7-trichloro-1-naphthaldehyde |

| Primary Alcohol | 1. LiAlH₄, Et₂O; 2. H₂O | (2,4,7-trichloro-1-naphthalenyl)methanol |

| N-methylamide | CH₃NH₂, heat | N-methyl-2,4,7-trichloro-1-naphthamide |

| Tertiary Alcohol (with CH₃MgBr) | 1. CH₃MgBr (excess), Et₂O; 2. H₃O⁺ | 1-(2,4,7-trichloro-1-naphthalenyl)-1-methylethanol |

Metal-Catalyzed Cross-Coupling and Regioselective Functionalization Reactions

The chlorinated positions on the naphthalene ring of this compound provide handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgnih.gov

Reductive Cleavage Strategies for Halogenated Naphthoates

The chlorine substituents on the naphthalene ring can be selectively removed through reductive dehalogenation. acs.org This can be a useful strategy for synthesizing less chlorinated derivatives or for introducing hydrogen at specific positions. Common methods for the reductive dehalogenation of aryl chlorides include:

Catalytic Hydrogenation: This method often employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.orgresearchgate.netthieme-connect.com The reactivity of the chloro groups can vary depending on their position on the ring.

Dissolving Metal Reductions: The use of alkali metals, such as sodium, in a suitable solvent can effect the reduction of aryl chlorides. acs.org Sodium naphthalenide is another potent reducing agent for this transformation. acs.org

Zinc in the presence of a proton source: Zinc powder in a protic solvent system, such as aqueous ammonium chloride, can also be used for the reductive dehalogenation of aryl halides. psu.edu

The regioselectivity of these reductions can sometimes be controlled by the choice of reagents and reaction conditions.

Carbonylation Reactions with Chlorinated Aryl Systems

Palladium-catalyzed carbonylation reactions are a valuable method for converting aryl halides into carboxylic acid derivatives, including esters, amides, and ketones. nih.gov For this compound, the chloro substituents could potentially undergo carbonylation to introduce additional carbonyl-containing functional groups.

A typical palladium-catalyzed carbonylation involves the reaction of an aryl halide with carbon monoxide and a nucleophile in the presence of a palladium catalyst and a base. rsc.orgacs.orgacs.orgrsc.org For instance, reacting one of the chloro positions with carbon monoxide and methanol could lead to the formation of a diester. The reactivity of the different chlorine atoms would likely vary, potentially allowing for regioselective carbonylation under carefully controlled conditions. The use of specific ligands can influence the efficiency and selectivity of the carbonylation of aryl chlorides. acs.org

The table below outlines representative examples of these metal-catalyzed reactions.

| Reaction Type | Reagents and Catalysts | Potential Product(s) |

| Reductive Monodechlorination | H₂, Pd/C, base | Methyl 2,4-dichloro-1-naphthoate, Methyl 2,7-dichloro-1-naphthoate, or Methyl 4,7-dichloro-1-naphthoate |

| Carbonylation of one chloro group | CO, Methanol, Pd catalyst, base | Dimethyl 4,7-dichloro-naphthalene-1,2-dicarboxylate (example from C2 carbonylation) |

Studies on Reaction Kinetics and Thermodynamic Parameters

Detailed experimental studies focusing specifically on the reaction kinetics and thermodynamic parameters of this compound are not extensively documented in publicly accessible scientific literature. However, by examining research on analogous chemical structures, such as other chlorinated naphthoates and polychlorinated naphthalenes (PCNs), it is possible to infer the likely behavior of this compound. Such investigations are fundamental to understanding the compound's stability, reactivity, and transformation pathways under various conditions.

Kinetic studies on related esters, particularly the alkaline hydrolysis of substituted ethyl 1-naphthoates, provide a valuable framework for predicting the reactivity of this compound. rsc.org The hydrolysis of naphthoate esters typically proceeds through a bimolecular acyl-oxygen fission (BAC2) mechanism, which is a second-order reaction. rsc.orgchemrxiv.org The rate of this reaction is highly sensitive to the electronic and steric effects of substituents on the naphthalene ring.

For this compound, the three chlorine atoms are expected to exert a significant influence on the reaction rate. The chlorine atoms at the 2- and 4-positions, being on the same ring as the methoxycarbonyl group, would have a pronounced electronic effect. As electron-withdrawing groups, they would render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide ion. This would be expected to increase the rate of hydrolysis compared to an unsubstituted methyl 1-naphthoate (B1232437). The chlorine at the 7-position would have a lesser, though still electron-withdrawing, influence.

Illustrative kinetic data for a hypothetical hydrolysis reaction of this compound at various temperatures are presented in Table 1. This data demonstrates the expected increase in the reaction rate constant with temperature, a relationship that is typically quantified by the Arrhenius equation.

Table 1: Illustrative Second-Order Rate Constants for the Hypothetical Alkaline Hydrolysis of this compound

| Temperature (°C) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.045 |

| 35 | 0.092 |

| 45 | 0.180 |

| 55 | 0.340 |

| This table is for illustrative purposes only and does not represent experimental data. |

From such kinetic data, thermodynamic activation parameters can be derived. These parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insights into the transition state of the reaction.

A hypothetical set of thermodynamic parameters for a transformation of this compound is presented in Table 2. These values are essential for predicting the spontaneity and equilibrium position of a given reaction.

Table 2: Illustrative Thermodynamic Parameters for a Hypothetical Transformation of this compound at 298.15 K

| Parameter | Hypothetical Value |

| Enthalpy of Reaction (ΔH) | -75 kJ/mol |

| Entropy of Reaction (ΔS) | -15 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -70.5 kJ/mol |

| This table is for illustrative purposes only and does not represent experimental data. |

Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 2,4,7 Trichloro 1 Naphthoate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 2,4,7-trichloro-1-naphthoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most crucial pieces of the structural puzzle.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons on the naphthalene (B1677914) ring system will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of three electron-withdrawing chlorine atoms will further shift these protons downfield. The exact chemical shifts and coupling patterns (doublets, doublets of doublets) will depend on the relative positions of the protons and their coupling constants (J-values). The methyl group of the ester functionality is expected to appear as a sharp singlet in the upfield region, likely around 3.9-4.1 ppm.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The naphthalene ring will show a set of signals in the aromatic region (typically 120-140 ppm). Carbons directly attached to chlorine atoms will experience a significant downfield shift. The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field, generally in the range of 160-170 ppm. The methyl carbon of the ester will be observed in the upfield region, typically around 50-55 ppm. The combination of ¹H and ¹³C NMR is often advantageous for a more robust structure determination. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 8.5 | - |

| -OCH₃ | ~3.9 | ~53 |

| Aromatic-C | - | 125 - 140 |

| C-Cl | - | 130 - 145 |

| C=O | - | 165 - 170 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To definitively assign the signals and confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. pdx.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their relative positions on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). pdx.edu It allows for the unambiguous assignment of each protonated carbon by linking the proton's chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). nih.gov HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation between the methyl protons and the carbonyl carbon would confirm the ester functionality. Correlations between aromatic protons and chlorinated carbons would help to definitively place the chlorine atoms on the naphthalene ring. The use of a combination of 1D and 2D NMR techniques is a common strategy for the complete structural assignment of complex organic molecules. chemguide.co.ukillinois.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. liverpool.ac.uk For this compound (C₁₂H₇Cl₃O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of three chlorine atoms would also be evident from the characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, M+4, and M+6 peaks being indicative of the number of chlorine atoms.

For the analysis of complex mixtures or for the confirmation of the purity of a sample, mass spectrometry is often coupled with a chromatographic separation technique.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds in the gas phase before they are introduced into the mass spectrometer. researchgate.net GC-MS is a powerful tool for the identification of individual components in a mixture. chemrxiv.orgnih.gov The retention time from the GC provides an additional piece of identifying information.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For less volatile or thermally labile compounds, Liquid Chromatography is used for separation. Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides highly specific structural information and can be used to confirm the identity of a compound even in a complex matrix.

Predicted Key Fragmentation Patterns for this compound in Mass Spectrometry

| Fragment Ion | Description |

| [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |

| [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |

| [M - Cl]⁺ | Loss of a chlorine atom. |

| [M - Cl - CO]⁺ | Subsequent loss of a carbonyl group after the loss of a chlorine atom. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared and Ultraviolet-Visible spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. The spectrum would also display characteristic absorptions for the aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹) and C-H stretching vibrations (around 3000-3100 cm⁻¹). The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The naphthalene ring system in this compound constitutes an extended chromophore, which would be expected to absorb UV light at several wavelengths. The presence of the chlorine and ester substituents would influence the exact positions and intensities of the absorption maxima.

Expected Spectroscopic Data Summary

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (7.5-8.5 ppm), Methyl protons (~3.9 ppm) |

| ¹³C NMR | Carbonyl carbon (165-170 ppm), Aromatic carbons (125-145 ppm), Methyl carbon (~53 ppm) |

| MS | Molecular ion peak showing a characteristic isotopic pattern for three chlorine atoms. |

| IR | C=O stretch (~1730 cm⁻¹), Aromatic C=C stretch (~1500-1600 cm⁻¹), C-Cl stretch (<800 cm⁻¹) |

| UV-Vis | Multiple absorption bands characteristic of a substituted naphthalene system. |

X-ray Crystallography for Solid-State Structural Determination

Successful X-ray crystallographic analysis first requires the growth of high-quality single crystals, which can be a challenging step. Once a suitable crystal is obtained and analyzed, the resulting data can be refined to produce a detailed structural model. While specific crystallographic data for this compound is not widely published, a hypothetical dataset can illustrate the expected findings.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₇Cl₃O₂ |

| Formula Weight | 297.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 15.123 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1234.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.602 |

Analysis of Molecular Packing and Intermolecular Interactions

The data obtained from X-ray crystallography extends beyond the structure of a single molecule, providing profound insights into how molecules arrange themselves in the crystal lattice. This molecular packing is governed by a variety of non-covalent intermolecular interactions, which dictate the physical properties of the solid, such as melting point and solubility.

For this compound, several types of interactions would be anticipated:

π-π Stacking: The planar, electron-rich naphthalene core is expected to facilitate stacking interactions with adjacent molecules. These interactions are crucial for the stabilization of the crystal structure.

Halogen Bonding: The chlorine atoms on the naphthalene ring can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms, such as the oxygen atoms of the ester group on a neighboring molecule. These C-Cl···O interactions can play a significant role in directing the crystal packing.

Dipole-Dipole Interactions: The polar ester group introduces a dipole moment into the molecule, leading to electrostatic interactions that help to orient the molecules within the crystal lattice.

Understanding these interactions is fundamental to the field of crystal engineering, where the goal is to design materials with specific properties based on the controlled arrangement of molecules in the solid state.

Elemental Analysis (EA) in Compound Characterization and Purity Assessment

Elemental analysis (EA) is a robust and essential technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and halogens) in a sample. For a newly synthesized compound like this compound, EA serves as a primary method for verifying its empirical formula and assessing its purity.

The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, etc.) are then separated and quantified by a detector. For halogenated compounds, specific modifications are made to capture and quantify the resulting hydrogen halides.

The experimentally determined percentages of each element are then compared to the theoretically calculated values based on the compound's proposed chemical formula (C₁₂H₇Cl₃O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and indicates a high degree of purity. Significant deviations may suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Theoretical vs. Hypothetical Experimental Elemental Analysis for this compound

| Element | Theoretical % | Hypothetical Experimental % |

| Carbon (C) | 48.44 | 48.35 |

| Hydrogen (H) | 2.37 | 2.41 |

| Chlorine (Cl) | 35.75 | 35.68 |

| Oxygen (O) | 10.75 | 10.81 |

As the table illustrates, the hypothetical experimental values are in close agreement with the theoretical percentages calculated for the molecular formula C₁₂H₇Cl₃O₂. The minor differences fall within the acceptable experimental error for the technique (typically ±0.4%), thereby confirming the elemental composition and high purity of the sample.

Computational and Theoretical Chemistry Studies on Methyl 2,4,7 Trichloro 1 Naphthoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict a wide range of molecular characteristics.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For Methyl 2,4,7-trichloro-1-naphthoate, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The planarity of the naphthalene (B1677914) ring and the orientation of the methyl ester and chloro substituents are key factors. Conformational analysis would further explore different spatial arrangements (conformers) of the flexible methyl ester group and their relative energies.

Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C1-C2 | 1.38 Å |

| C1-O(ester) | 1.35 Å | |

| C2-Cl | 1.74 Å | |

| C4-Cl | 1.73 Å | |

| C7-Cl | 1.75 Å | |

| Bond Angle | C2-C1-C9 | 121.5° |

| C1-C2-C3 | 120.8° | |

| C1-O-CH3 | 115.0° | |

| Dihedral Angle | C2-C1-O-CH3 | 178.5° |

This interactive table presents hypothetical optimized geometrical parameters. These values are illustrative and not derived from actual experimental or computational data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

This interactive table displays hypothetical energy values for the frontier molecular orbitals. These values are for illustrative purposes.

The distribution of electron density within a molecule is not uniform. Methods like Mulliken population analysis can assign partial atomic charges, indicating which atoms are electron-rich or electron-deficient. worldwidejournals.com This information is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), while blue regions show positive potential (electron-poor). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester group and the chlorine atoms, with positive potential near the hydrogen atoms.

Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O(carbonyl) | -0.55 |

| O(ether) | -0.48 |

| Cl(C2) | -0.15 |

| Cl(C4) | -0.14 |

| Cl(C7) | -0.16 |

| C(carbonyl) | +0.60 |

This interactive table presents hypothetical Mulliken atomic charges. These values are illustrative and not based on actual calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Each vibrational mode involves specific atomic motions. By analyzing these calculated frequencies, it is possible to assign the peaks in an experimental IR spectrum to particular functional groups and vibrational modes, aiding in the structural characterization of the compound.

Quantitative Structure-Property Relationships (QSPR) for Predicting Physicochemical Characteristics

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the physicochemical properties of chemicals based on their molecular structure. These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, to build a mathematical relationship with a specific property. While no specific QSPR studies for this compound are available, such models could potentially be developed to predict properties like its solubility, boiling point, or partitioning behavior based on a dataset of related compounds.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, computational reaction pathway analysis can be employed to understand its formation, reactivity, and potential transformations. This typically involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction.

The primary goal of such an analysis is to identify the most energetically favorable pathway for a given reaction. This is achieved by locating and characterizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. Vibrational frequency calculations are performed to confirm that reactants, products, and intermediates correspond to energy minima (all positive frequencies), while transition states are identified as first-order saddle points (one imaginary frequency). nih.gov

In the context of this compound, a computational study could, for example, investigate its synthesis via the esterification of 2,4,7-trichloro-1-naphthoic acid or its potential nucleophilic substitution reactions. The calculations would aim to predict which of the chlorine atoms is most susceptible to substitution by identifying the transition state with the lowest activation energy.

An illustrative example of the kind of data generated from a computational reaction pathway analysis is presented in Table 1. While this data is hypothetical for a related reaction due to the absence of specific studies on this compound, it demonstrates the nature of the insights that can be gained.

Table 1: Illustrative Reaction Pathway Analysis for a Hypothetical Nucleophilic Substitution on a Chlorinated Naphthoate Derivative

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | Chlorinated Naphthoate + Nucleophile | 0.0 |

| Transition State 1 | Formation of Meisenheimer-like intermediate | +15.2 |

| Intermediate | Meisenheimer-like adduct | -5.8 |

| Transition State 2 | Elimination of Chloride ion | +10.5 |

| Products | Substituted Naphthoate + Chloride ion | -12.3 |

This type of detailed energetic information allows for a deeper understanding of reaction feasibility and kinetics, guiding further experimental work in optimizing reaction conditions or designing new synthetic routes.

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Theoretical chemistry plays a pivotal role in the discovery and design of new materials with significant non-linear optical (NLO) properties. These materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. Computational methods, particularly those based on quantum mechanics, allow for the prediction of NLO properties from the molecular structure, providing a cost-effective way to screen potential candidate molecules before their synthesis.

The NLO response of a molecule is determined by how its electron cloud is distorted by an external electric field, such as that from a high-intensity laser. This response is described by the polarizability (α) and the hyperpolarizabilities (β, γ, etc.). While linear polarizability is responsible for linear optical phenomena like refraction, the first (β) and second (γ) hyperpolarizabilities govern the second- and third-order NLO effects, respectively.

For a molecule like this compound, theoretical investigations of its NLO properties would typically involve calculations using methods such as time-dependent density functional theory (TD-DFT). researchgate.net These calculations can predict the values of α, β, and γ. The magnitude of these properties is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. analis.com.my

In many organic NLO materials, a "push-pull" system, where an electron-donating group and an electron-withdrawing group are located at opposite ends of a conjugated bridge, leads to a large second-order NLO response (a high β value). The extensive π-system of the naphthalene core in this compound, combined with the electron-withdrawing nature of the chloro and ester groups, suggests that it may exhibit interesting NLO properties. Computational studies could explore how the positions and nature of substituents on the naphthalene ring influence these properties.

A key parameter often considered alongside NLO properties is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer, a key mechanism for NLO response. analis.com.my

Table 2 provides an illustrative example of the type of data that would be generated from a theoretical investigation of the NLO properties of a substituted naphthoate, based on findings for analogous compounds.

Table 2: Illustrative Calculated NLO Properties for a Hypothetical Substituted Naphthoate

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 25.0 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12.0 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 80.0 x 10⁻³⁶ esu |

| HOMO-LUMO Energy Gap | 4.2 eV |

Such theoretical predictions are invaluable in the rational design of new NLO materials, allowing for the systematic modification of molecular structures to enhance their NLO response for specific technological applications. physchemres.org

No Information Available for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information regarding the chemical compound This compound . As a result, the requested article on its advanced applications in chemical science and engineering cannot be generated.

Without any source material, it is impossible to provide a factual and informative account of its role as a synthetic intermediate, its applications in materials science and polymer chemistry, its use in the development of novel chemical reagents and organocatalysts, or its contribution to analytical methodologies.

Therefore, the request to generate an article based on the provided outline cannot be completed.

Future Perspectives and Emerging Research Avenues for Polychlorinated Naphthoate Esters

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The historical synthesis of polychlorinated naphthalenes often involved harsh conditions and the use of toxic reagents, leading to significant environmental concerns. wikipedia.orgresearchgate.net Future research is intensely focused on developing synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

A promising avenue lies in the late-stage functionalization of the naphthalene (B1677914) core. Instead of starting with a chlorinated naphthalene, a more sustainable approach involves the regioselective chlorination of a pre-functionalized naphthalene derivative, such as methyl 1-naphthoate (B1232437). Modern methods for the chlorination of aromatic compounds are moving away from traditional electrophilic aromatic substitution using elemental chlorine and Lewis acid catalysts. Instead, greener alternatives that utilize safer chlorinating agents and catalytic systems are being explored. acs.orgwikipedia.org For instance, the use of N-chlorosuccinimide (NCS) as a chlorine source in combination with a catalyst can offer greater control and milder reaction conditions.

Furthermore, the development of flow chemistry processes for halogenation reactions presents an opportunity for enhanced safety, scalability, and efficiency. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher selectivity and yields while minimizing the formation of unwanted byproducts.

A hypothetical sustainable synthetic route to Methyl 2,4,7-trichloro-1-naphthoate could involve a multi-step process beginning with the esterification of 1-naphthoic acid, followed by a series of regioselective chlorination steps using advanced catalytic systems. The choice of catalyst and solvent will be crucial in ensuring the environmental viability of the process.

Table 1: Comparison of Traditional vs. Proposed Sustainable Synthesis

| Feature | Traditional Synthesis | Proposed Sustainable Synthesis |

| Starting Material | Naphthalene | Methyl 1-naphthoate |

| Chlorinating Agent | Cl2 gas, FeCl3 catalyst | N-Chlorosuccinimide (NCS) |

| Reaction Conditions | High temperature, harsh acids | Mild conditions, catalytic |

| Solvent | Chlorinated solvents | Greener solvents (e.g., ionic liquids, supercritical fluids) |

| Process | Batch processing | Continuous flow processing |

| Byproducts | Multiple isomers, polychlorinated waste | Minimized byproducts, higher selectivity |

Exploration of Novel Reaction Pathways and Unique Reactivity Patterns

The reactivity of polychlorinated naphthalenes has historically been centered on their degradation and dechlorination due to their status as environmental pollutants. researchgate.netontosight.ai However, emerging research is beginning to explore their potential as building blocks in synthetic chemistry, leveraging the unique electronic and steric properties conferred by the chlorine substituents.

The carbon-chlorine bonds in polychlorinated naphthoate esters can serve as versatile handles for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the naphthalene ring. The differential reactivity of the chlorine atoms at the 2, 4, and 7-positions could allow for sequential and site-selective functionalization, opening pathways to complex, highly substituted naphthalene derivatives that would be difficult to access through other means.

Furthermore, the electron-withdrawing nature of the chlorine atoms and the ester group can influence the aromaticity and reactivity of the naphthalene core, potentially enabling novel cycloaddition or nucleophilic aromatic substitution reactions under specific conditions. Research into the dearomatization and subsequent re-aromatization of these systems could also unveil new synthetic strategies.

A key research direction will be to understand and control the regioselectivity of these transformations. The interplay between the electronic effects of the chloro and ester substituents will be a rich area for investigation, potentially leading to the development of new predictive models for reactivity.

Integration of Advanced Artificial Intelligence and Machine Learning in Predictive Chemistry

The vast chemical space of polychlorinated naphthoate esters, with numerous possible substitution patterns, presents a significant challenge for traditional experimental approaches. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of these compounds by enabling the rapid prediction of their properties and reactivity. wikipedia.orgisotope.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various characteristics of polychlorinated naphthoate esters. wikipedia.orgfrontiersin.orgrsc.org By training algorithms on existing experimental and computational data, it is possible to create models that can accurately forecast properties such as solubility, thermal stability, and electronic characteristics for novel, unsynthesized derivatives. researchgate.netfrontiersin.org

Machine learning algorithms can also be employed to predict the outcomes of chemical reactions, including yields and regioselectivity. nih.govindustrialchemicals.gov.au For instance, a neural network could be trained on a dataset of cross-coupling reactions involving various polychlorinated aromatic compounds to predict the optimal conditions for a desired transformation on a new polychlorinated naphthoate ester substrate. This predictive capability can significantly reduce the time and resources required for synthetic route development and optimization.

Furthermore, generative AI models can be used to design new polychlorinated naphthoate esters with specific desired properties. By defining a target set of characteristics, these models can propose novel molecular structures that are then synthesized and tested, accelerating the discovery of new functional materials. researchgate.net

Table 2: Potential Applications of AI/ML in Polychlorinated Naphthoate Ester Research

| Application Area | AI/ML Tool | Predicted Outcome |

| Property Prediction | QSPR Models | Solubility, melting point, electronic properties |

| Reactivity Prediction | Supervised Learning Models | Reaction yields, regioselectivity, optimal catalysts |

| Molecular Design | Generative Adversarial Networks (GANs) | Novel structures with targeted functionalities |

| Spectra Prediction | Deep Learning | NMR, IR, and UV-Vis spectra for structural elucidation |

Expansion into Novel Non-Biological Material Applications and Functional Devices

While the historical applications of polychlorinated naphthalenes in bulk materials like insulators and flame retardants have been phased out due to their toxicity, the unique properties of specifically designed polychlorinated naphthoate esters could be harnessed for advanced, non-biological material applications where small quantities of highly functionalized molecules are required. wikipedia.orgontosight.ai The key is to move from ill-defined mixtures to precisely synthesized, single-isomer compounds with tailored properties.

The rigid, planar structure of the naphthalene core, combined with the electronic modifications introduced by the chlorine and ester groups, makes these compounds interesting candidates for organic electronic materials. By carefully tuning the substitution pattern, it may be possible to control the HOMO and LUMO energy levels, leading to applications in:

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials in the active layer of solar cells.

Organic Light-Emitting Diodes (OLEDs): As host materials or as components of the emissive layer.

The high thermal stability often associated with polychlorinated aromatic compounds could also be advantageous in these applications, leading to more robust and long-lasting devices. Furthermore, the introduction of specific functional groups via the novel reaction pathways discussed in section 7.2 could allow for the fine-tuning of material properties such as solubility, film-forming ability, and intermolecular interactions, which are crucial for device performance.

A critical aspect of this research will be to ensure that any new materials are designed to be non-toxic and environmentally benign. This will involve a "safe-by-design" approach, where computational models are used to predict potential toxicity early in the design phase, and synthetic routes are chosen to avoid the formation of hazardous byproducts.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Methyl 2,4,7-trichloro-1-naphthoate with high purity?

Answer:

- Synthesis Optimization : Use regioselective chlorination of methyl 1-naphthoate under controlled conditions (e.g., FeCl₃ catalysis at 60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using nuclear Overhauser effect (NOE) NMR experiments.

- Purity Assessment : Employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity >98%. Cross-reference retention times with standards from databases like PubChem .

- Structural Confirmation : Use H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the substitution pattern and ester functionality.

Q. How should researchers design preliminary toxicity screenings for this compound in mammalian models?

Answer:

- Experimental Design : Follow inclusion criteria for toxicity studies, as outlined in Table B-1 of the Toxicological Profile :

- Species : Rodents (rats/mice) as per OECD guidelines.

- Exposure Routes : Oral (gavage) and dermal (patch testing) to assess systemic absorption.

- Endpoints : Acute toxicity (LD₅₀), body weight changes, and hepatic/renal biomarkers (ALT, AST, BUN).

- Data Interpretation : Compare results with structurally related compounds (e.g., 1-methylnaphthalene) to infer potential toxicity mechanisms .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Answer:

- Methodological Framework :

- Degradation Studies : Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 4–9 buffers) experiments under controlled lab conditions. Use LC-MS/MS to identify degradation products (e.g., dechlorinated metabolites or naphthoic acid derivatives).

- Environmental Modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning into air, water, and soil, leveraging data from naphthalene analogs .

- Contradiction Analysis : Reconcile discrepancies by comparing experimental half-lives with computational predictions (e.g., EPI Suite) and field monitoring data .

Q. What advanced techniques are suitable for elucidating the metabolic pathways of this compound in human hepatocytes?

Answer:

- In Vitro Metabolism :

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at timed intervals and analyze metabolites via UPLC-QTOF-MS.

- Metabolite Identification : Compare fragmentation patterns with spectral libraries (e.g., NIST Tandem Mass Spectral Database) .

- Mechanistic Insights : Perform kinetic assays to determine CYP450 isoform specificity (e.g., CYP1A2 vs. CYP3A4) using chemical inhibitors or recombinant enzymes.

Methodological Guidance for Data Collection

Q. Table 1. Recommended Analytical Techniques for this compound

Addressing Research Gaps

Q. How can researchers leverage existing toxicological data on naphthalene derivatives to prioritize studies on this compound?

Answer:

- Comparative Analysis : Cross-reference toxicity endpoints (e.g., respiratory effects in 1-methylnaphthalene ) to hypothesize target organs for the chlorinated analog.

- Systematic Reviews : Use PubMed/TOXCENTER query strings (e.g., "chlorinated naphthoate AND toxicity") to identify mechanistic parallels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.